molecular formula C14H18N2O6 B1450560 4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate CAS No. 1820650-61-0

4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate

Cat. No. B1450560
CAS RN: 1820650-61-0
M. Wt: 310.3 g/mol
InChI Key: RMYAGTVQSXJWPM-UHFFFAOYSA-N
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Description

“4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate” is a chemical compound with the CAS Number: 1820650-61-0 . It has a molecular weight of 310.31 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O2.C2H2O4/c13-8-9-5-6-14-12 (7-9)16-11-3-1-10 (15)2-4-11;3-1 (4)2 (5)6/h5-7,11H,1-4,8,13H2; (H,3,4) (H,5,6) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in its physical form . It has a molecular weight of 310.31 g/mol . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Crystal Structures and Hydrogen Bonding

Research has been conducted on compounds similar to 4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate, focusing on their crystal structures and hydrogen bonding patterns. For instance, Kubicki et al. (2000) studied the crystal structures of three anticonvulsant enaminones, revealing that the cyclohexene rings adopt sofa conformations and highlighting the significance of hydrogen bonding in their structures (Kubicki, Bassyouni, & Codding, 2000).

Complex Crystal Structures

Kenfack Tsobnang et al. (2014) analyzed a new heteroleptic oxalate-based compound with a complex three-dimensional polymeric architecture, demonstrating the intricate structural possibilities of such compounds (Kenfack Tsobnang et al., 2014).

Low-Dimensional Materials

Salami et al. (2002) discovered new layered and chain crystal structures in a solvothermal pyridine-HF-tin oxalate system, contributing to the understanding of low-dimensional materials (Salami, Marouchkin, Zavilij, & Oliver, 2002).

Synthesis and Structure Analysis

Research on the synthesis of functionalized pyridine-based ligands, including aminomethyl groups, has been conducted by Vermonden et al. (2003), adding to the understanding of the synthesis processes of such compounds (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).

properties

IUPAC Name

4-[4-(aminomethyl)pyridin-2-yl]oxycyclohexan-1-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.C2H2O4/c13-8-9-5-6-14-12(7-9)16-11-3-1-10(15)2-4-11;3-1(4)2(5)6/h5-7,11H,1-4,8,13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYAGTVQSXJWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OC2=NC=CC(=C2)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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